molecular formula C16H25NO4 B027403 Metoprolol Acid Ethyl Ester CAS No. 29112-40-1

Metoprolol Acid Ethyl Ester

Cat. No.: B027403
CAS No.: 29112-40-1
M. Wt: 295.37 g/mol
InChI Key: ODIXSDYNGSUACV-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .

Pharmacokinetics

Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .

Result of Action

The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Biochemical Analysis

Biochemical Properties

Metoprolol Acid Ethyl Ester interacts with various enzymes and proteins in the body. It is primarily metabolized to α-hydroxymetoprolol and O-demethylmetoprolol by hepatic CYP2D6 and to a lesser extent CYP3A4 . These interactions are crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are not fully established. Studies on Metoprolol, from which the ester is derived, show that it influences cell function by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Metoprolol, the parent compound, exerts its effects at the molecular level by selectively binding to and antagonizing β-1 adrenergic receptors . This blocks the action of certain neurotransmitters, specifically adrenaline and noradrenaline .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Metoprolol show that its effects can change over time. For instance, metoprolol treatment has been associated with increased urinary levels of many gut microbiota-dependent metabolites .

Dosage Effects in Animal Models

Studies on Metoprolol show that it impairs resistance artery function in mice .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes such as CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of the compound, leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol .

Transport and Distribution

Metoprolol, the parent compound, is known to cross the blood-brain barrier, with 78% of the administered drug found in cerebrospinal fluid .

Subcellular Localization

Given that Metoprolol can cross the blood-brain barrier , it is plausible that this compound may also be able to reach various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoprolol Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to produce Metoprolol . The esterification of Metoprolol Acid with ethanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could affect the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-blocker with similar cardiovascular applications.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

    Bisoprolol: A selective beta-1 blocker with similar therapeutic uses.

Uniqueness

Metoprolol Acid Ethyl Ester is unique due to its role as an intermediate in the synthesis of Metoprolol, which is known for its high selectivity for beta-1 adrenergic receptors . This selectivity reduces the risk of side effects associated with non-selective beta-blockers .

Properties

IUPAC Name

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXSDYNGSUACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557456
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29112-40-1
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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